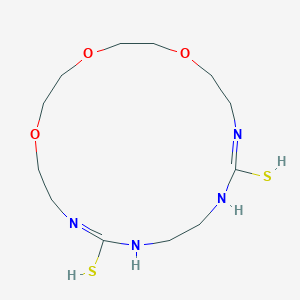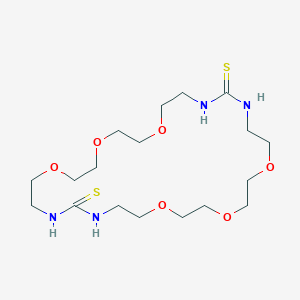
(E)-4-chloro-N-methyl-N'-tosylbenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-chloro-N-methyl-N'-tosylbenzimidamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TCBIM, and its chemical formula is C16H15ClN2O2S.
Mecanismo De Acción
The mechanism of action of (E)-4-chloro-N-methyl-N'-tosylbenzimidamide involves the inhibition of tubulin polymerization, a process that is essential for cell division. By inhibiting tubulin polymerization, TCBIM prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. TCBIM can also inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. Moreover, TCBIM has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using (E)-4-chloro-N-methyl-N'-tosylbenzimidamide in lab experiments is its specificity towards cancer cells. TCBIM has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using TCBIM in lab experiments is its poor solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the use of (E)-4-chloro-N-methyl-N'-tosylbenzimidamide in scientific research. One of the potential directions is the development of TCBIM derivatives with improved solubility and bioavailability. Another potential direction is the use of TCBIM in combination with other anticancer drugs to enhance their efficacy. Moreover, TCBIM can also be used in other fields, such as neurodegenerative diseases and infectious diseases, due to its anti-inflammatory properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its specificity towards cancer cells and its ability to induce apoptosis make it a potential candidate for cancer therapy. However, further research is needed to explore its full potential and overcome its limitations.
Métodos De Síntesis
The synthesis of (E)-4-chloro-N-methyl-N'-tosylbenzimidamide involves the reaction of 4-chloro-1,2-phenylenediamine with tosyl chloride and dimethylformamide, followed by the addition of methylamine. The reaction mixture is then heated at a specific temperature to obtain the desired product.
Aplicaciones Científicas De Investigación
(E)-4-chloro-N-methyl-N'-tosylbenzimidamide has been used in various scientific research studies due to its potential applications in different fields. One of its significant applications is in the field of cancer research. Studies have shown that TCBIM can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
IUPAC Name |
4-chloro-N'-methyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-3-9-14(10-4-11)21(19,20)18-15(17-2)12-5-7-13(16)8-6-12/h3-10H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKFKULIXNFWFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NC)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde](/img/structure/B381898.png)

![{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid](/img/structure/B381906.png)
![3-[(quinolin-2-ylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381907.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid](/img/structure/B381909.png)
![1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B381911.png)
![2-[(Imidazo[1,2-a]pyrimidin-2-ylmethyl)sulfanyl]phenylamine](/img/structure/B381913.png)





![3-Bromonaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B381919.png)
